(3S)-3-Amino-3-(4-methylfuran-2-yl)propanoic acid
CAS No.:
Cat. No.: VC17710180
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11NO3 |
---|---|
Molecular Weight | 169.18 g/mol |
IUPAC Name | (3S)-3-amino-3-(4-methylfuran-2-yl)propanoic acid |
Standard InChI | InChI=1S/C8H11NO3/c1-5-2-7(12-4-5)6(9)3-8(10)11/h2,4,6H,3,9H2,1H3,(H,10,11)/t6-/m0/s1 |
Standard InChI Key | LSZQQPPNVBIBST-LURJTMIESA-N |
Isomeric SMILES | CC1=COC(=C1)[C@H](CC(=O)O)N |
Canonical SMILES | CC1=COC(=C1)C(CC(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, (3S)-3-amino-3-(4-methylfuran-2-yl)propanoic acid, reflects its stereochemistry and functional groups. The furan ring’s 4-methyl substitution distinguishes it from isomers like the 5-methylfuran variant (CAS 1269994-47-9). Key structural and physicochemical properties include:
Property | Value | Source |
---|---|---|
CAS Number | 1535969-01-7 | |
Molecular Formula | ||
Molecular Weight | 169.18 g/mol | |
Stereochemistry | (3S) configuration | |
Hazard Statements | H315, H319, H335 |
The compound’s solubility in water is limited due to its hydrophobic furan moiety, though its carboxylic acid group enhances polar interactions. Its melting and boiling points remain unspecified in available literature, but computational estimates using tools like EPI Suite suggest a melting point above 250°C for analogous furan-containing amino acids .
Synthesis and Manufacturing
Friedel-Crafts Alkylation and Stereoselective Approaches
A common synthesis route involves Friedel-Crafts alkylation, where furan reacts with a halogenated alanine derivative. For example, 3-chloro-L-alanine may serve as an electrophile, enabling furan ring substitution at the 2-position . Asymmetric synthesis methods are critical for achieving the (3S) configuration. Chiral auxiliaries or enzymatic resolution techniques are employed to ensure enantiomeric purity, which is vital for biological activity.
Methyl Ester Derivatives
Chemical Reactivity and Stability
Reactivity with Oxidizing Agents
The compound is stable under standard conditions but reacts vigorously with strong oxidizing agents, producing carbon oxides and nitrogen oxides . Its furan ring is susceptible to electrophilic substitution, while the amino group participates in Schiff base formation or acylation reactions.
Degradation Pathways
Thermal decomposition above 200°C releases toxic fumes, including nitrogen oxides. Hydrolysis under acidic or basic conditions cleaves the amino acid backbone, yielding 4-methylfuran-2-carboxylic acid and ammonia .
Biological Activity and Research Applications
Peptide Modification
Incorporating this amino acid into peptides alters their conformational stability and receptor binding. The furan ring’s rigidity and methyl group’s hydrophobicity make it a candidate for designing antimicrobial peptides.
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